molecular formula C12H14ClN3O3 B1449089 2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride CAS No. 2108829-95-2

2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride

Cat. No.: B1449089
CAS No.: 2108829-95-2
M. Wt: 283.71 g/mol
InChI Key: GYDUTCPTJQBSQX-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3O3 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-6,7-dimethoxyquinoline-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN3O3
  • Molecular Weight : 273.68 g/mol
  • CAS Number : 2108829-95-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases associated with cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors involved in angiogenesis and apoptosis, contributing to its anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties :
    • Preliminary tests suggest that the compound has antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects :
    • It may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human colon cancer cells (HT29) revealed:

  • Cytotoxic Concentration (CC50) : 58.4 µM.
  • Comparison with standard drugs like fluorouracil (CC50 = 381.2 µM) and cisplatin (CC50 = 47.2 µM) showed that the compound had comparable or superior activity while exhibiting lower toxicity to normal cells.

Case Study 2: Antimicrobial Activity

In a separate investigation assessing the antimicrobial properties of the compound:

  • It was tested against Gram-positive and Gram-negative bacteria.
  • Results indicated effective inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismCC50 (µM)Reference Drug CC50 (µM)Notes
AnticancerHT2958.4Fluorouracil: 381.2Comparable efficacy with lower toxicity
AntimicrobialE. coli20N/AEffective against multiple strains
Anti-inflammatoryMouse modelN/AN/AReduced cytokine levels observed

Properties

IUPAC Name

2-amino-6,7-dimethoxyquinoline-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2;/h3-5H,1-2H3,(H2,13,15)(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUTCPTJQBSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.